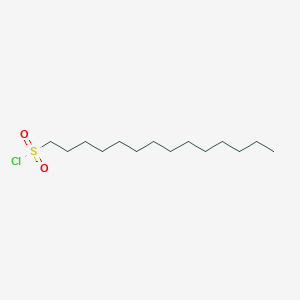
Tetradecane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecane-1-sulfonyl chloride is an organic compound with the molecular formula C14H29ClO2S. It is a sulfonyl chloride derivative of tetradecane, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the first carbon of the tetradecane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of tetradecane-1-thiol using reagents such as hydrogen peroxide (H2O2) in the presence of sulfuryl chloride (SOCl2). This method is efficient and provides high yields of the desired sulfonyl chloride .
Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize tetradecane-1-thiol to this compound . This reaction is typically carried out under mild conditions and offers good yields.
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow processes. These processes involve the use of reagents such as N-chlorosuccinimide and tetrabutylammonium chloride in acetonitrile, allowing for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetradecane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to the corresponding thiol.
Common Reagents and Conditions
Substitution: Reactions with amines are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Hydrogen peroxide and sulfuryl chloride are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Scientific Research Applications
Tetradecane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetradecane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles, such as amines, to form sulfonamide bonds. This reaction typically proceeds through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack by the amine to form the final sulfonamide product .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl Chloride (CH3SO2Cl)
- Ethanesulfonyl Chloride (C2H5SO2Cl)
- Butanesulfonyl Chloride (C4H9SO2Cl)
Uniqueness
Tetradecane-1-sulfonyl chloride is unique due to its longer alkyl chain compared to other sulfonyl chlorides. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and different reactivity patterns. These properties make it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of surfactants and detergents .
Properties
CAS No. |
61318-33-0 |
|---|---|
Molecular Formula |
C14H29ClO2S |
Molecular Weight |
296.9 g/mol |
IUPAC Name |
tetradecane-1-sulfonyl chloride |
InChI |
InChI=1S/C14H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3 |
InChI Key |
KRNGJNQVZMBTAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















